1-(2,3-Dimethylphenyl)piperidin-2-one
CAS No.:
Cat. No.: VC17684378
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO |
---|---|
Molecular Weight | 203.28 g/mol |
IUPAC Name | 1-(2,3-dimethylphenyl)piperidin-2-one |
Standard InChI | InChI=1S/C13H17NO/c1-10-6-5-7-12(11(10)2)14-9-4-3-8-13(14)15/h5-7H,3-4,8-9H2,1-2H3 |
Standard InChI Key | INYHLXBZYZFJTN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)N2CCCCC2=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2,3-Dimethylphenyl)piperidin-2-one (CAS 1225687-15-9) is defined by the IUPAC name 1-(2,3-dimethylphenyl)piperidin-2-one, with a molecular formula of and a molecular weight of 203.28 g/mol . The structure comprises a piperidin-2-one core, where the nitrogen atom at position 1 is bonded to a 2,3-dimethylphenyl group (Figure 1). This aromatic substituent introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.
Comparative Analysis with Analogous Compounds
Piperidin-2-one derivatives vary widely in substituent patterns, which modulate their biological and chemical profiles. Table 1 contrasts 1-(2,3-dimethylphenyl)piperidin-2-one with two related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
---|---|---|---|---|
1-(2,3-Dimethylphenyl)piperidin-2-one | 203.28 | 2,3-dimethylphenyl | ~1.2* | |
1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | 273.37 | 2,3-dimethylphenyl, isobutyryl | 1.20060 | |
1-(3,5-Dimethylphenyl)-4-piperidin-4-ylbutan-2-one | 259.40 | 3,5-dimethylphenyl, butan-2-one | N/A |
Table 1: Structural and physicochemical comparison of piperidin-2-one derivatives .
*Estimated based on analogous structures.
The addition of a 2-methylpropanoyl group in the second compound increases molecular weight by 70.09 g/mol and LogP by 0.0006, underscoring the impact of acyl substituents on hydrophobicity. In contrast, the third compound’s extended aliphatic chain (butan-2-one) may enhance conformational flexibility, though experimental data are lacking .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(2,3-dimethylphenyl)piperidin-2-one likely follows multi-step protocols common to piperidine derivatives. A plausible route involves:
-
Ring Formation: Cyclization of δ-aminoketones via intramolecular condensation, facilitated by acidic or basic conditions.
-
Substituent Introduction: Nucleophilic aromatic substitution or Friedel-Crafts alkylation to attach the 2,3-dimethylphenyl group to the piperidine nitrogen.
-
Oxidation: Selective oxidation of a piperidine precursor to yield the ketone at position 2, using reagents such as potassium permanganate or ruthenium-based catalysts .
Reactivity Profile
The ketone group at position 2 renders the compound susceptible to nucleophilic attacks, enabling reductions to secondary alcohols or condensations with hydrazines to form hydrazones. The piperidine nitrogen, though less nucleophilic due to conjugation with the ketone, may participate in alkylation or acylation reactions under vigorous conditions. Electrophilic aromatic substitution on the dimethylphenyl ring is sterically hindered by the methyl groups, directing reactivity to the para position if feasible.
Challenges and Future Directions
Synthesis Optimization
Improving yield and purity beyond 95% requires exploring catalytic asymmetric synthesis or flow chemistry techniques. Enzymatic resolutions may address stereochemical impurities.
Biological Screening
Collaborative efforts with academic institutions could prioritize in vitro assays for receptor binding, cytotoxicity, and antimicrobial efficacy. Structure-activity relationship (SAR) studies would clarify the role of methyl substituents.
Computational Modeling
Density functional theory (DFT) calculations could predict electronic properties and reaction pathways, guiding synthetic modifications. Molecular docking simulations may identify therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume